2-Chloro-5-(cyclohexylmethyl)phenol
Description
2-Chloro-5-(cyclohexylmethyl)phenol is a chlorophenol derivative featuring a cyclohexylmethyl substituent at the 5-position and a chlorine atom at the 2-position of the phenolic ring. Chlorophenols are known for their antimicrobial properties, but substitutions like cyclohexylmethyl may alter solubility, reactivity, and biological activity compared to simpler chlorophenols .
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-chloro-5-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
BKBFIBUMOGUJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(cyclohexylmethyl)phenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(cyclohexylmethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclohexylmethyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with microbial cell wall synthesis and disrupt cellular metabolism .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Full name: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Structural and Functional Differences
- Cyclohexylmethyl vs. Trifluoromethyl: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol enhances electron-withdrawing effects and lipophilicity, lowering its pKa (7.49) compared to the cyclohexylmethyl analog (estimated pKa ~8–9). This increases acidity and may improve stability in aqueous environments .
- Piperidinylmethyl vs. However, its discontinued commercial status limits accessibility .
- Boronic Ester Substitution: The boronic ester in 2-Chloro-5-(dioxaborolanyl)phenol enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-boronated analogs .
Physicochemical and Environmental Considerations
- Boiling Point and Density: 2-Chloro-5-(trifluoromethyl)phenol has a relatively low boiling point (87–88°C at 38 mmHg) and high density (1.459 g/mL), reflecting its compact, halogenated structure . Cyclohexylmethyl analogs likely exhibit higher boiling points due to increased molecular weight.
- Environmental Impact: Chlorophenols are restricted under ZDHC MRSL guidelines due to toxicity. Substitutions like cyclohexylmethyl may reduce volatility but require evaluation for biodegradability and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
